molecular formula C24H19NO3 B4085093 N-benzyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

N-benzyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B4085093
M. Wt: 369.4 g/mol
InChI Key: UQMCCVSVFFFXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as BMPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMPC belongs to the class of chromene derivatives that exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been found to activate the p53 signaling pathway, which plays a crucial role in the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Furthermore, this compound has been found to exhibit anti-viral activity against herpes simplex virus type 1 and 2.

Advantages and Limitations for Lab Experiments

N-benzyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized in large quantities with good purity. This compound is also stable under normal laboratory conditions and can be easily stored for future use. However, this compound has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its dissolution. This compound also has poor bioavailability and requires the use of specialized delivery systems for its administration.

Future Directions

For N-benzyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide research include the development of novel delivery systems to improve its bioavailability, the investigation of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its safety and efficacy in clinical trials. Additionally, the structure-activity relationship of this compound and its analogs should be studied to identify more potent and selective compounds.

Scientific Research Applications

N-benzyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells. Furthermore, this compound has been shown to exhibit anti-viral activity against herpes simplex virus type 1 and 2.

properties

IUPAC Name

N-benzyl-N-(3-methylphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3/c1-17-8-7-12-20(14-17)25(16-18-9-3-2-4-10-18)23(26)21-15-19-11-5-6-13-22(19)28-24(21)27/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMCCVSVFFFXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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